
20R-Camptothecin
Übersicht
Beschreibung
Chemical Structure and Properties 20R-Camptothecin (20R-CPT) is a stereoisomer of the natural alkaloid camptothecin (CPT), which is derived from the Chinese tree Camptotheca acuminata. Its molecular formula is C₂₀H₁₆N₂O₄, with a molecular weight of 348.35 g/mol . The compound features a planar pentacyclic ring system, including a quinoline moiety and a lactone ring (E-ring). The 20R configuration refers to the stereochemistry at the C20 position, distinguishing it from the more widely studied 20S-CPT, which is the naturally occurring and biologically active form .
Vorbereitungsmethoden
Synthetic Resolution of Racemic Camptothecin
Diastereomeric Amide Formation
The synthesis of 20(R)-camptothecin begins with a racemic mixture of tricyclic lactone intermediates. A pivotal step involves reacting the racemic lactone with an optically active amine, such as R-(+)-α-methylbenzylamine, to form diastereomeric amides . These amides exhibit distinct polarities due to their stereochemical configurations, enabling separation via solvent-based fractional crystallization.
Key Reaction:
-
Racemic Lactone Intermediate (I) :
-
Optically Active Amine : R-(+)-α-methylbenzylamine
-
Diastereomeric Amides (II) :
-
(R,R)-amide (more polar)
-
(S,R)-amide (less polar)
-
Solvent-Induced Fractional Crystallization
Treatment of the diastereomeric amide mixture with non-polar solvents like toluene precipitates the more polar (R,R)-amide, while the (S,R)-amide remains in the mother liquor . This step achieves partial resolution, yielding enriched fractions of each diastereomer.
Solvent Optimization:
Solvent | Polarity | Precipitation Efficiency |
---|---|---|
Toluene | Low | High (R,R)-amide yield |
Hexane | Very Low | Moderate |
Dichloromethane | High | Low (ineffective) |
Lactonization and Deprotection
The isolated (R,R)-amide undergoes acid-catalyzed lactonization to regenerate the tricyclic ketolactone (III), preserving the R-configuration . Glacial acetic acid is typically employed for this step, achieving >98% enantiomeric excess (ee) under optimized conditions.
Reaction Conditions:
-
Acid : Glacial acetic acid (3–5 equiv)
-
Temperature : 60–80°C
-
Time : 4–6 hours
Orthogonal Coupling with ortho-Amino Aldehydes
The resolved (R)-ketolactone reacts with substituted ortho-amino aldehydes or ketones to form the camptothecin core. For example, 5-chloro-2-aminobenzaldehyde couples with the ketolactone in the presence of p-toluenesulfonic acid, yielding 20(R)-camptothecin derivatives .
Substrate Scope and Selectivity
Ortho-Amino Compound | R Group | Product Yield (%) |
---|---|---|
5-Chloro-2-aminobenzaldehyde | Cl | 72 |
5-Methoxy-2-aminobenzaldehyde | OCH₃ | 65 |
5-Cyano-2-aminobenzaldehyde | CN | 68 |
Total Synthesis Approaches
Hydroxyl-Containing Tricyclic Intermediate
WO1990003169A1 describes a racemic synthesis using a hydroxyl-containing tricyclic intermediate (XI) . While this method produces 20(RS)-camptothecin, subsequent resolution via the aforementioned diastereomeric amide method enables isolation of the 20(R) enantiomer.
Synthesis Pathway:
-
Ethylene Diacetal Formation : Protection of nitro groups.
-
Reduction : Na₂S-mediated reduction to amine intermediates.
-
Cyclization : Acid-catalyzed lactonization.
Challenges and Optimization Strategies
Enantiomeric Purity Control
-
Amine Selection : Optically pure amines (e.g., α-methylbenzylamine) with >98% ee are critical .
-
Solvent Polarity : Non-polar solvents maximize differential solubility of diastereomers.
-
Acid Catalysis : Controlled acid strength prevents racemization during lactonization.
Yield Enhancement
Analyse Chemischer Reaktionen
CRLX101 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seinen aktiven Bestandteil, Camptothecin, betreffen. Zu den wichtigsten Reaktionstypen gehören:
Oxidation: Camptothecin kann Oxidationsreaktionen unterliegen, die zur Bildung reaktiver Sauerstoffspezies führen.
Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und die chemische Struktur von Camptothecin verändern.
Substitution: Substitutionsreaktionen können das Camptothecin-Molekül modifizieren, wodurch seine therapeutischen Eigenschaften möglicherweise verbessert werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Camptothecin mit veränderten chemischen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
CRLX101 hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere im Bereich der Krebsbehandlung. Es wurde als Radio-Sensitizer in Dickdarmkrebszelllinien und murinen Xenograft-Modellen untersucht . Die Zugabe von CRLX101 zur Standard-Chemoradiotherapie erhöhte die therapeutische Wirksamkeit signifikant, indem die DNA-Reparatur und die Aktivierung des Hypoxia-induzierbaren Faktor-1-alpha-Signalwegs in Tumorzellen gehemmt wurden . Darüber hinaus wurde CRLX101 auf sein Potenzial hin untersucht, die therapeutischen Ansprechen bei Brustkrebs zu verbessern, indem Krebsstammzellen angegriffen und die Resistenz gegen antiangiogene Therapie verhindert werden .
Wirkmechanismus
Der Wirkmechanismus von CRLX101 beinhaltet die Hemmung der Topoisomerase I und die anschließende Induktion von DNA-Schäden . Camptothecin, der aktive Bestandteil, stabilisiert den spaltbaren DNA-Topoisomerase-I-Komplex, was zu Einzelstrangbrüchen in der DNA und schließlich zum Zelltod führt . Darüber hinaus hemmt CRLX101 die Aktivität des Hypoxia-induzierbaren Faktor-1-alpha, insbesondere bei kontinuierlicher Dosierung . Dieser duale Hemmmechanismus erhöht die therapeutische Wirksamkeit von CRLX101 bei der Krebsbehandlung .
Wirkmechanismus
The mechanism of action of CRLX101 involves the inhibition of topoisomerase I and the subsequent induction of DNA damage . Camptothecin, the active component, stabilizes the DNA-topoisomerase I cleavable complex, resulting in single-stranded DNA breaks and eventually cell death . Additionally, CRLX101 inhibits hypoxia-inducible factor 1 alpha activity, particularly when dosed continuously . This dual inhibition mechanism enhances the therapeutic efficacy of CRLX101 in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Physical Properties
- Density : 1.51 g/cm³
- Boiling Point : 757°C at 760 mmHg
- Refractive Index : 1.746
- Flash Point : 411.6°C
- CAS Registry Number : 110351-92-3 .
Biological Significance
While 20S-CPT is a potent topoisomerase I (Top1) inhibitor with established antitumor activity, 20R-CPT has received less attention due to its reduced bioactivity. The stereochemistry at C20 critically influences interactions with Top1: the 20S configuration enables optimal binding to the Top1-DNA complex, stabilizing DNA cleavage intermediates and inducing apoptosis . In contrast, 20R-CPT exhibits weaker Top1 inhibition and lower cytotoxicity .
Camptothecin derivatives are classified based on modifications to the A-, B-, or E-rings and stereochemical variations. Below is a comparative analysis of 20R-CPT with key analogues:
Table 1: Comparative Analysis of Camptothecin Analogues
*IC₅₀ values vary by cell line; data aggregated from multiple studies.
Key Findings:
Stereochemical Impact :
- The 20S configuration is essential for Top1 inhibition. 20R-CPT shows >100-fold lower activity than 20S-CPT due to suboptimal binding to the Top1-DNA complex .
- Homocamptothecins (hCPTs) with expanded E-rings demonstrate that 20S-hCPT retains high activity, while 20R-hCPT remains less potent .
Solubility and Stability: Parent CPTs (20R and 20S) suffer from poor water solubility and rapid lactone ring hydrolysis at neutral pH, limiting clinical utility. Derivatives like Irinotecan and Topotecan address this via hydrophilic modifications (e.g., carbamate or hydroxyl groups) . 20R-CPT’s lactone ring is particularly unstable, further reducing its bioavailability .
Clinical Relevance: 20S derivatives (e.g., Irinotecan, Topotecan) are FDA-approved for colorectal, ovarian, and lung cancers. Novel 20R-CPT derivatives, such as silatecans (e.g., 7-tert-butyldimethylsilyl-10-hydroxycamptothecin), show improved lipophilicity and blood stability but require further optimization .
Synthetic Strategies :
Biologische Aktivität
20R-Camptothecin, a derivative of the naturally occurring alkaloid camptothecin, has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its ability to inhibit topoisomerase I (Top1). This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The primary mechanism through which this compound exerts its antitumor effects is by inhibiting Top1. This enzyme is crucial for DNA replication and transcription, as it alleviates torsional strain in the DNA helix. When this compound binds to Top1, it stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA breaks during replication. This ultimately triggers apoptosis in cancer cells .
Structure-Activity Relationship
The biological activity of camptothecin derivatives is heavily influenced by their chemical structure. Key modifications at various positions on the camptothecin scaffold can enhance or diminish their activity:
- Lactone Ring : The presence of a lactone ring is essential for antitumor activity. The lactone form is more active than the carboxylate form, which is less stable in aqueous solutions .
- Position Modifications : Modifications at positions 7 and 9 have been shown to tolerate various substituents without significantly affecting drug-protein interactions. For example, compounds with lipophilic groups at these positions often exhibit enhanced cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various camptothecin derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to other leading chemotherapeutics. The mechanism was primarily attributed to its ability to induce DNA damage through Top1 inhibition .
Case Study 2: In Vivo Antitumor Activity
In animal models, administration of this compound resulted in substantial tumor regression in xenograft models of breast cancer. The compound demonstrated a favorable safety profile with manageable side effects, making it a promising candidate for further clinical development .
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of 20R-Camptothecin validated experimentally?
Answer: The R-configuration at the C20 position is confirmed using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing coupling constants and nuclear Overhauser effect (NOE) correlations. X-ray crystallography provides definitive stereochemical evidence by resolving spatial arrangements in crystalline forms. For reproducible results, ensure sample purity (>95% by HPLC) and adherence to protocols for solvent selection (e.g., deuterated DMSO for NMR) .
Q. What are the standard methodologies for synthesizing this compound derivatives?
Answer: Semi-synthetic routes often start with natural camptothecin, followed by regioselective modifications at the C20 position. Key steps include:
- Hydroxylation : Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to retain the R-configuration.
- Stability optimization : Lactone ring stabilization via pH-controlled formulations (e.g., buffered solutions at pH 4–5).
Document reaction conditions (temperature, solvent, catalyst ratios) meticulously to enable reproducibility .
Q. How do researchers address solubility challenges in this compound in vitro assays?
Answer: Employ co-solvents (e.g., DMSO at <0.1% v/v) or lipid-based carriers (liposomes, micelles) to enhance aqueous solubility without compromising bioactivity. Validate solubility via dynamic light scattering (DLS) and confirm cytotoxicity retention using control experiments (e.g., comparing free vs. formulated drug in MTT assays) .
Advanced Research Questions
Q. How can contradictions in reported topoisomerase-I inhibition data for this compound be resolved?
Answer: Discrepancies often arise from assay variability (e.g., enzyme source, ATP concentration). To reconcile findings:
- Standardize assays : Use recombinant human topoisomerase-I and consistent ATP levels.
- Control for lactone stability : Monitor lactone-to-carboxylate ratios using HPLC during experiments.
- Meta-analysis : Aggregate data from ≥5 independent studies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables .
Q. What experimental designs are optimal for evaluating this compound’s tumor selectivity in vivo?
Answer:
- Orthotopic models : Implant tumor cells in organ-matched sites (e.g., colorectal cancer in murine cecum) to mimic physiological drug distribution.
- Pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints to correlate exposure with efficacy.
- Control cohorts : Include camptothecin analogs (e.g., SN-38) to benchmark selectivity. Report survival curves with hazard ratios and 95% confidence intervals .
Q. How can researchers systematically analyze this compound’s off-target effects in transcriptomic studies?
Answer:
- RNA sequencing : Apply a paired-end sequencing strategy (minimum 30M reads/sample) to capture splice variants.
- Pathway enrichment : Use tools like DAVID or GSEA with FDR correction (p<0.05) to identify dysregulated pathways.
- Validation : Perform qPCR on top 10 differentially expressed genes and cross-reference with protein-level data (Western blot) .
Q. Data Contradiction Analysis
Q. What strategies mitigate variability in this compound stability studies across labs?
Answer:
- Pre-analytical factors : Standardize storage conditions (-80°C, argon atmosphere) and thawing protocols.
- Analytical consistency : Use identical HPLC columns (e.g., C18 reverse-phase) and mobile phases (acetonitrile/0.1% TFA).
- Inter-lab calibration : Share reference samples between labs and report relative standard deviations (RSD) for critical parameters .
Q. Methodological Tables
Table 1. Key Analytical Parameters for this compound Characterization
Eigenschaften
IUPAC Name |
(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149224 | |
Record name | 20R-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110351-92-3 | |
Record name | 20R-Camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20R-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.